3-(Aminomethyl)-5-methylhexanoic acid
Overview
Description
3-(Aminomethyl)-5-methylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an aminomethyl group at the third carbon and a methyl group at the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of 5-methylhexanoic acid with formaldehyde and ammonia, followed by hydrogenation. The reaction conditions typically include:
Temperature: 80-100°C
Pressure: 1-5 atm
Catalyst: Palladium on carbon (Pd/C)
Another method involves the reductive amination of 5-methylhexanoic acid using an amine source and a reducing agent such as sodium cyanoborohydride. The reaction conditions for this method are:
Temperature: 20-30°C
Solvent: Methanol or ethanol
Catalyst: None required
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield. Common industrial methods include:
Batch Process: Involves the stepwise addition of reagents and catalysts, followed by purification through crystallization or distillation.
Continuous Flow Process: Utilizes a continuous reactor system where reagents are continuously fed, and the product is continuously removed. This method offers higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-(Aminomethyl)-5-methylhexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)hexanoic acid
- 5-Methylhexanoic acid
- 3-(Aminomethyl)-5-ethylhexanoic acid
Comparison
3-(Aminomethyl)-5-methylhexanoic acid is unique due to the presence of both an aminomethyl group and a methyl group on the hexanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(aminomethyl)-5-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXYPKUFHZROOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861392 | |
Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128013-69-4 | |
Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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